

# Application of Laricitrin in Skin Aging Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Skin aging is a complex biological process characterized by the progressive deterioration of skin structure and function, leading to wrinkles, sagging, and loss of elasticity. This process is driven by both intrinsic factors (e.g., genetics, cellular metabolism) and extrinsic factors (e.g., UV radiation, pollution). A key contributor to skin aging is the degradation of the extracellular matrix (ECM), primarily composed of collagen and elastin, by matrix metalloproteinases (MMPs). Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), and proinflammatory cytokines further accelerate this process.

**Laricitrin**, a flavonoid found in various plants, and its derivatives have emerged as promising candidates for anti-aging interventions due to their antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols based on a study of **Laricitrin** 3-Rutinoside (L3R), a derivative isolated from Ginkgo biloba fruits, and its effects on mitigating the signs of skin aging in vitro.

## **Mechanism of Action**

**Laricitrin** 3-Rutinoside has been shown to exert its anti-aging effects on skin cells, specifically Normal Human Dermal Fibroblasts (NHDFs), through a multi-faceted approach. When skin cells are exposed to inflammatory triggers like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), a cascade of events leading to skin aging is initiated. TNF- $\alpha$  stimulates the production of







intracellular ROS, which in turn activates signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] The activation of specific kinases within this pathway, such as extracellular signal-regulated kinase (ERK), leads to the upregulation of MMP-1, an enzyme responsible for collagen degradation.[1][3][4] Furthermore, this inflammatory stimulus promotes the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8), creating a chronic inflammatory state that exacerbates skin aging.

**Laricitrin** 3-Rutinoside intervenes in this process by significantly reducing intracellular ROS generation.[1][3][4] This reduction in oxidative stress leads to the downstream inhibition of ERK phosphorylation, a critical step in the MAPK signaling cascade.[1][3] By suppressing ERK activation, L3R effectively downregulates the secretion of MMP-1, thereby protecting collagen from degradation.[1][3][4] Additionally, L3R diminishes the secretion of the pro-inflammatory cytokines IL-6 and IL-8, further mitigating the inflammatory response in skin cells.[1][3]

## **Data Presentation**

The following tables summarize the quantitative data on the effects of **Laricitrin** 3-Rutinoside (L3R) on key biomarkers of skin aging in TNF- $\alpha$ -stimulated Normal Human Dermal Fibroblasts (NHDFs).

Table 1: Effect of **Laricitrin** 3-Rutinoside (L3R) on Intracellular Reactive Oxygen Species (ROS) Generation



| Treatment Group                              | Concentration | Fold Change in<br>ROS Generation<br>(Mean ± SD) | P-value |
|----------------------------------------------|---------------|-------------------------------------------------|---------|
| Control                                      | -             | 1.00 ± 0.00                                     | -       |
| TNF-α (20 ng/mL)                             | -             | 2.02 ± 0.07                                     | < 0.001 |
| L3R + TNF-α                                  | 25 μΜ         | 1.05 ± 0.01                                     | < 0.001 |
| L3R + TNF-α                                  | 50 μΜ         | 0.98 ± 0.00                                     | < 0.001 |
| L3R + TNF-α                                  | 100 μΜ        | 0.84 ± 0.03                                     | < 0.001 |
| Quercetin (Positive Control) + TNF- $\alpha$ | 3.1 μΜ        | 1.73 ± 0.01                                     | < 0.001 |
| Quercetin (Positive<br>Control) + TNF-α      | 6.3 μΜ        | 1.75 ± 0.01                                     | < 0.001 |
| Quercetin (Positive<br>Control) + TNF-α      | 12.5 μΜ       | 1.58 ± 0.02                                     | < 0.001 |

Data is presented as fold change relative to the untreated control group. P-values are in comparison to the TNF- $\alpha$  treated group. Data extracted from Lee et al. (2023).[1]

Table 2: Effect of Laricitrin 3-Rutinoside (L3R) on MMP-1 Secretion

| Treatment Group  | Concentration | MMP-1 Secretion<br>(ng/mL, Mean ± SD) | P-value |
|------------------|---------------|---------------------------------------|---------|
| Control          | -             | 10.61 ± 0.28                          | -       |
| TNF-α (20 ng/mL) | -             | 134.19 ± 1.11                         | < 0.001 |
| L3R + TNF-α      | 50 μΜ         | 118.89 ± 2.45                         | < 0.001 |
| L3R + TNF-α      | 100 μΜ        | 100.22 ± 1.01                         | < 0.001 |

P-values are in comparison to the TNF- $\alpha$  treated group. Data extracted from Lee et al. (2023). [1]



Table 3: Effect of Laricitrin 3-Rutinoside (L3R) on Pro-inflammatory Cytokine Secretion

| Cytokine            | Treatment<br>Group | Concentration | Secretion<br>(ng/mL, Mean<br>± SD) | P-value |
|---------------------|--------------------|---------------|------------------------------------|---------|
| IL-6                | Control            | -             | Not specified                      | -       |
| TNF-α (20<br>ng/mL) | -                  | 7.57 ± 0.14   | < 0.001                            |         |
| L3R + TNF-α         | 50 μΜ              | 5.88 ± 0.47   | < 0.05                             | _       |
| L3R + TNF-α         | 100 μΜ             | 4.32 ± 0.00   | < 0.001                            | _       |
| IL-8                | Control            | -             | Not specified                      | -       |
| TNF-α (20<br>ng/mL) | -                  | 12.04 ± 0.19  | < 0.001                            |         |
| L3R + TNF-α         | 25 μΜ              | 4.03 ± 0.03   | < 0.001                            | _       |
| L3R + TNF-α         | 50 μΜ              | 3.38 ± 0.06   | < 0.001                            | _       |
| L3R + TNF-α         | 100 μΜ             | 6.23 ± 0.49   | < 0.001                            | _       |

P-values are in comparison to the TNF- $\alpha$  treated group. Data extracted from Lee et al. (2023). [1]

# **Signaling Pathway and Experimental Workflow**





Click to download full resolution via product page



Caption: Signaling pathway of TNF- $\alpha$ -induced skin aging and the inhibitory effects of **Laricitrin** 3-Rutinoside.



Click to download full resolution via product page

Caption: Experimental workflow for evaluating the anti-skin aging effects of Laricitrin.

# **Experimental Protocols**



## **Cell Culture and Treatment**

Objective: To culture Normal Human Dermal Fibroblasts (NHDFs) and prepare them for treatment with **Laricitrin** and/or TNF- $\alpha$ .

#### Materials:

- Normal Human Dermal Fibroblasts (NHDFs)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS)
- Laricitrin 3-Rutinoside (stock solution in DMSO)
- Recombinant Human TNF-α (stock solution in sterile water)
- Cell culture flasks, plates (6-well, 24-well, 96-well)
- Humidified incubator (37°C, 5% CO2)

- Cell Culture: Culture NHDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
- Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks or plates for experiments.
- Seeding for Experiments: Seed NHDFs into appropriate culture plates (e.g., 24-well or 6-well plates) at a density of  $2 \times 10^5$  cells/well and allow them to adhere overnight.



- Serum Starvation: Before treatment, replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
- Pre-treatment: Treat the cells with various concentrations of Laricitrin 3-Rutinoside (dissolved in serum-free DMEM) for 1 hour. Include a vehicle control (DMSO in serum-free DMEM).
- Stimulation: After pre-treatment, add TNF-α to a final concentration of 20 ng/mL to the designated wells and incubate for the time specified in the subsequent protocols (e.g., 24 hours).

# **Intracellular ROS Measurement (DCFH-DA Assay)**

Objective: To quantify the levels of intracellular ROS in NHDFs after treatment.

#### Materials:

- 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
- Serum-free DMEM
- PBS
- Fluorescence microscope or plate reader

- Follow the cell culture and treatment protocol (Section 1), seeding cells in a 24-well plate.
- After the TNF- $\alpha$  stimulation period, wash the cells twice with PBS.
- Add 10 μM DCFH-DA in serum-free DMEM to each well.
- Incubate the plate at 37°C for 30 minutes in the dark.
- Wash the cells twice with PBS to remove excess probe.
- Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.



- Alternatively, capture images using a fluorescence microscope.
- Normalize the fluorescence intensity to the protein concentration of each well to account for any differences in cell number.

## **MMP-1 Quantification (ELISA)**

Objective: To measure the concentration of secreted MMP-1 in the cell culture supernatant.

#### Materials:

- Human MMP-1 ELISA Kit
- Cell culture supernatants from treated cells (from Section 1)
- Microplate reader

#### Protocol:

- Follow the cell culture and treatment protocol (Section 1) for 24 hours.
- Collect the cell culture supernatant from each well.
- Centrifuge the supernatants at 1,000 x g for 20 minutes to remove any cellular debris.
- Perform the MMP-1 ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the antibody-pre-coated microplate. b.
   Incubating the plate. c. Washing the plate to remove unbound substances. d. Adding a biotin-conjugated detection antibody. e. Incubating and washing. f. Adding a streptavidin-HRP conjugate. g. Incubating and washing. h. Adding a substrate solution to develop color. i.
   Stopping the reaction with a stop solution.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of MMP-1 in each sample by comparing the absorbance to the standard curve.

# **Western Blot for ERK Phosphorylation**



Objective: To determine the effect of **Laricitrin** on the phosphorylation of ERK in response to TNF- $\alpha$ .

#### Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
- · HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- · Imaging system

- Follow the cell culture and treatment protocol (Section 1), stimulating with TNF-α for 30 minutes.
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in ice-cold RIPA buffer.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.



- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

## IL-6 and IL-8 Quantification (ELISA)

Objective: To measure the concentration of secreted pro-inflammatory cytokines IL-6 and IL-8 in the cell culture supernatant.

#### Materials:

- Human IL-6 ELISA Kit
- Human IL-8 ELISA Kit
- Cell culture supernatants from treated cells (from Section 1)
- Microplate reader

- Follow the cell culture and treatment protocol (Section 1) for 24 hours.
- Collect the cell culture supernatant from each well and centrifuge to remove debris.
- Perform the IL-6 and IL-8 ELISAs on separate plates according to the manufacturer's instructions, following a similar procedure as described for the MMP-1 ELISA (Section 3).



 Measure the absorbance at 450 nm and calculate the concentrations of IL-6 and IL-8 from their respective standard curves.

## Conclusion

The provided data and protocols demonstrate that **Laricitrin** 3-Rutinoside is a potent inhibitor of key pathways involved in TNF- $\alpha$ -induced skin aging in dermal fibroblasts. Its ability to reduce oxidative stress, inhibit the ERK/MMP-1 axis, and suppress pro-inflammatory cytokine secretion makes it a compelling candidate for further research and development in the fields of dermatology and cosmetology. These application notes serve as a comprehensive guide for researchers aiming to investigate the anti-aging properties of **Laricitrin** and its derivatives.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 3. mattek.com [mattek.com]
- 4. takarabio.com [takarabio.com]
- To cite this document: BenchChem. [Application of Laricitrin in Skin Aging Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037798#application-of-laricitrin-in-skin-aging-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com